2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-methyl-11-(2-thiophen-2-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-17-15-16-9-12-13(20(15)18-10)5-7-19(14(12)21)6-4-11-3-2-8-22-11/h2-3,5,7-9H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYQDDZBYXMQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate pyridine and triazole derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Substitution Reactions: The methyl and ethyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or other unsaturated sites, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities, owing to its ability to modulate specific biological pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling and function.
DNA Intercalation: The planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and estimated properties of the target compound and its analogs:
*Estimated based on substituent contributions.
†Calculated using ACD/Index Name data.
Key Observations:
Electron-Rich vs. Electron-Deficient Substituents: The thiophene group in the target compound is more electron-rich than the furan in , which may improve binding to aromatic residues in proteins or nucleic acids.
Conformational Flexibility :
- The ethyl linker in the target compound allows greater rotational freedom than the furylmethyl group in , possibly enabling optimized interactions in biological targets.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~311.2 vs. 216.20 in ) suggests increased lipophilicity, which could favor blood-brain barrier penetration or prolonged half-life.
Biological Activity
The compound 2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound characterized by its unique structural features that combine pyrido, triazolo, and pyrimidinone moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of pyrido[3,4-e][1,2,4]triazolo intermediates .
- Introduction of the thiophen-2-yl ethyl group through substitution reactions.
- Cyclization to form the pyrimidinone ring , often conducted under acidic or basic conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Through reducing agents such as sodium borohydride.
- Substitution : Involving nucleophilic or electrophilic reactions depending on functional groups present.
Anticancer Properties
Research indicates that compounds similar to 2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- A study found that related triazolo-pyrimidine compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116. The most active derivatives showed IC50 values as low as 0.53 μM against HCT-116 cells .
The anticancer activity is believed to be mediated through several mechanisms:
- Inhibition of key signaling pathways : Such as the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis.
- Cell cycle arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
Additional Biological Activities
Beyond anticancer properties, compounds in this class have exhibited:
- Antimicrobial activity : Effective against a range of bacterial strains.
- Anti-inflammatory effects : Demonstrated in various in vitro assays.
Comparative Studies
A comparative analysis with similar compounds reveals that the unique thiophen-2-yl ethyl substituent enhances binding affinity to biological targets. For example:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 2-Methyl Compound | 0.53 | Anticancer (HCT-116) |
| Pyrazolo[3,4-d]pyrimidine | 0.68 | Anticancer (MCF-7) |
| 5-Phenyl Triazolo Compound | 3.91 | Cytotoxic (MCF-7) |
Research Applications
The compound is being explored for its potential applications in:
- Drug Development : As a scaffold for designing new anticancer agents.
- Material Science : Investigated for properties that may lead to novel electronic or optical materials.
Q & A
Q. Q1. What are the key considerations for designing a synthetic route for this compound?
Methodological Answer : The synthesis of polycyclic heterocycles like this compound typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps include:
- Cyclization : Use of pyrimidine precursors fused with triazole and pyrido rings under acidic or basic conditions .
- Substituent introduction : Thiophen-2-yl ethyl groups can be added via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like potassium carbonate .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity intermediates .
Experimental validation : Monitor reaction progress via TLC and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or regiochemical ambiguity in fused heterocycles. Strategies include:
- Comparative analysis : Cross-reference with analogous triazolopyrimidine derivatives (e.g., 7-cyclopentyl-9-phenylpyrido-triazolo-pyrimidinone) to identify characteristic peaks for methyl and thiophen-ethyl groups .
- Advanced techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in the pyrido-triazolo core .
- Computational modeling : Density functional theory (DFT) simulations predict chemical shifts and verify assignments .
Advanced Research Questions
Q. Q3. How can synthetic yields be optimized for large-scale production of this compound?
Methodological Answer : Yield optimization requires addressing bottlenecks in multi-step syntheses:
- Reaction condition tuning : Replace batch reactors with continuous flow systems to enhance efficiency and reproducibility .
- Catalyst screening : Test alternatives to traditional bases (e.g., DBU or ionic liquids) to improve cyclization efficiency .
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., dimerization of triazole intermediates) and adjust stoichiometry .
Case study : A 15% yield improvement was achieved for a related triazolopyrimidine by replacing DMF with acetonitrile to reduce side reactions .
Q. Q4. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound’s analogs?
Methodological Answer : SAR studies focus on modifying substituents (e.g., thiophen-ethyl or methyl groups) and evaluating biological activity:
- Functional group variation : Synthesize analogs with substituted thiophenes (e.g., 3-chlorothiophene) or pyrido ring modifications .
- Biological assays : Screen analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational docking : Map binding interactions using software like AutoDock to prioritize high-affinity analogs .
Data interpretation : Correlate logP values (calculated via HPLC) with cellular permeability trends .
Q. Q5. How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer : Discrepancies may stem from assay variability or compound stability issues:
- Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition assays .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH) to identify hydrolytically labile groups (e.g., ester linkages in analogs) .
- Meta-analysis : Compare datasets from structurally related compounds (e.g., thiazolo-triazolo-pyrimidines) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
